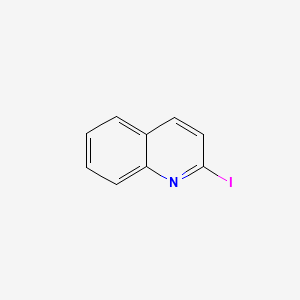

2-Iodoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWYFWZENXDZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064411 | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6560-83-4 | |

| Record name | 2-Iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6560-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006560834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NKM87FWD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Iodoquinoline CAS number and properties

An In-Depth Technical Guide to 2-Iodoquinoline for Advanced Research

Introduction

This compound is a halogenated heterocyclic aromatic compound of significant interest to the scientific community, particularly those in drug discovery, organic synthesis, and materials science. Its structure, featuring a quinoline core with an iodine atom at the C2 position, renders it an exceptionally versatile synthetic intermediate. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and pharmacologically active compounds.[1] The true synthetic power of this compound, however, lies in the reactivity of the carbon-iodine bond. This bond serves as a prime handle for introducing molecular complexity through a variety of transition metal-catalyzed cross-coupling reactions, making it an indispensable building block for constructing novel molecular architectures.

This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity, applications, and safe handling protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key reagent.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a stable, solid compound under standard conditions.

| Property | Value | Source(s) |

| CAS Number | 6560-83-4 | [2][3][4] |

| Molecular Formula | C₉H₆IN | [3][5] |

| Molecular Weight | 255.06 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | >300 °C (may decompose) | [4] |

| Boiling Point | 320.7 °C at 760 mmHg | [4] |

| IUPAC Name | This compound | [3] |

| InChI Key | FRWYFWZENXDZMU-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound: A Practical Approach

While numerous named reactions exist for creating the core quinoline ring system (e.g., Skraup, Friedlander, Combes synthesis), a highly practical and common laboratory-scale synthesis of this compound involves a two-step sequence starting from the more accessible 2-chloroquinoline precursor.[1][6] This pathway is favored due to the reliability of the halogen exchange reaction.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes the conversion of 2-chloroquinoline to this compound via a Finkelstein-type reaction. The choice of acetyl chloride is to activate the nitrogen, making the C2 position more susceptible to nucleophilic attack by the iodide ion.

Step 1: Activation and Iodination

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloroquinoline (1.0 eq) in a suitable high-boiling point solvent like acetonitrile or propionitrile.

-

Add sodium iodide (NaI, ~2.0-3.0 eq) to the solution. The excess iodide drives the equilibrium towards the product.

-

Add a catalytic amount of acetyl chloride (AcCl, ~0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take several hours.

Step 2: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind the Method: The Finkelstein reaction is an equilibrium process. By Le Châtelier's principle, using a large excess of sodium iodide and a solvent in which sodium chloride is poorly soluble, the equilibrium is effectively driven towards the formation of the desired this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound in modern organic synthesis, particularly in the construction of drug candidates, is dominated by its participation in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative addition to a Pd(0) catalyst, allowing these reactions to proceed under milder conditions with higher efficiency.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds, enabling the connection of the quinoline core to other aryl or vinyl fragments.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with a generic arylboronic acid.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system via syringe. A common choice is a biphasic mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of the base.[5][7]

-

Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Applications

Beyond the Suzuki reaction, this compound is a premier substrate for:

-

Sonogashira Coupling: To form C-C triple bonds, creating 2-alkynylquinolines.

-

Heck Coupling: To form C-C double bonds with alkenes.

-

Buchwald-Hartwig Amination: To form C-N bonds, leading to 2-aminoquinoline derivatives.

-

Carbonylative Couplings: To introduce a carbonyl group, yielding ketones or amides.

These reactions collectively provide a powerful toolkit for rapidly generating libraries of complex quinoline derivatives, a critical process in hit-to-lead optimization during drug discovery.[8]

Spectroscopic Data Analysis

Proper characterization is essential to confirm the identity and purity of synthesized this compound and its subsequent products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. The chemical shifts are highly dependent on the solvent and concentration.[9]

Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

-

H-3 & H-4: These protons appear as a pair of doublets (AX system) between δ 7.5-8.2 ppm. H-4 is typically downfield of H-3.

-

H-5, H-6, H-7, H-8: These protons on the benzo-fused ring appear in the aromatic region (δ 7.5-8.2 ppm) with complex multiplet patterns due to mutual coupling. H-8 is often the most downfield of this group due to its proximity to the nitrogen lone pair.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

-

C-2 (Iodo-substituted): This carbon is significantly shielded and appears far upfield, typically in the range of δ 100-110 ppm.

-

Aromatic Carbons: The remaining carbons appear in the typical aromatic region of δ 120-150 ppm.[10][11]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound will show a prominent molecular ion peak (M⁺) at m/z = 255. A characteristic and often major fragment corresponds to the loss of the iodine atom ([M-I]⁺), resulting in a peak at m/z = 128.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

-

Hazard Identification: this compound is classified as an irritant.[2][4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][12]

-

Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at refrigerated temperatures (e.g., 4 °C) is recommended.[4] Protect from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a powerful and enabling tool for chemical innovation. Its well-defined physical properties, accessible synthetic routes, and, most importantly, the predictable reactivity of its C-I bond in cross-coupling chemistry solidify its role as a cornerstone reagent. For researchers in drug discovery and materials science, mastering the use of this compound opens a direct path to the synthesis of novel, complex, and high-value molecular entities.

References

- 1. iipseries.org [iipseries.org]

- 2. rsc.org [rsc.org]

- 3. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. reddit.com [reddit.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. rsc.org [rsc.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. repository.uncw.edu [repository.uncw.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. du.edu.eg [du.edu.eg]

An In-Depth Technical Guide to the Physical Properties of 2-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The introduction of an iodine atom at the 2-position of the quinoline ring system significantly influences its physicochemical properties and reactivity, making it a valuable building block in organic synthesis and a person of interest in medicinal chemistry. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its handling, characterization, and potential applications.

Molecular and General Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆IN and a molecular weight of 255.06 g/mol .[1] Its structure consists of a quinoline core with an iodine atom attached to the carbon at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₉H₆IN | [1] |

| Molecular Weight | 255.06 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 6560-83-4 | [2] |

Thermal Properties

The thermal behavior of a compound is critical for its purification, storage, and reaction setup.

Melting Point

The melting point of this compound is reported to be greater than 300 °C. This high melting point suggests strong intermolecular forces in the solid state, likely due to a combination of van der Waals forces and potential weak C-H···I or C-H···N interactions in the crystal lattice.

Boiling Point

The boiling point of this compound is 320.7 °C at 760 mmHg. This relatively high boiling point is consistent with its molecular weight and the presence of the polarizable iodine atom, which increases intermolecular attractions.

Solubility Profile

Based on the principle of "like dissolves like," the following solubilities can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Sparingly soluble to insoluble in water due to its largely hydrophobic aromatic structure. It is expected to have some solubility in alcohols like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, which are capable of solvating the polar C-I bond and the quinoline ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene): May exhibit some solubility in nonpolar aromatic solvents like toluene due to π-π stacking interactions, but likely to be less soluble in aliphatic nonpolar solvents like hexane.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. The proton at the 3-position is expected to be a doublet, coupled to the proton at the 4-position. The protons on the benzo-fused ring will show a pattern of doublets, triplets, or doublet of doublets, depending on their positions and coupling partners.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the iodine (C-2) will have its chemical shift significantly influenced by the heavy atom effect of iodine. The chemical shifts of the other carbon atoms will be in the typical range for aromatic and heteroaromatic compounds (δ 120-150 ppm).[7]

dot graph NMR_Prediction { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C and C=N stretching (aromatic rings): A series of bands between ~1600 cm⁻¹ and 1400 cm⁻¹

-

C-H in-plane and out-of-plane bending: In the fingerprint region below 1000 cm⁻¹

-

C-I stretching: Typically observed in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrophotometers.[8]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol, is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore. Quinoline itself shows absorption maxima around 226, 276, and 313 nm.[9] The presence of the iodo substituent may cause a bathochromic (red) shift in these absorption bands. The molar absorptivity (ε) values are expected to be in the range of 10³ to 10⁴ L·mol⁻¹·cm⁻¹.[10][11]

Crystal Structure

As of the latest available data, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid.[12][13] Obtaining a single crystal suitable for X-ray diffraction is often the rate-limiting step in such studies.[12] For related compounds, such as 4-Iodoquinoline, crystal structure data is available and reveals details about bond lengths, bond angles, and intermolecular interactions in the solid state.[14]

Reactivity and Stability

Chemical Reactivity

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the quinoline ring and the nature of the carbon-iodine bond.

-

Nucleophilic Aromatic Substitution: The 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. The iodine atom is a good leaving group, making this compound a suitable substrate for nucleophilic aromatic substitution reactions. It can react with various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups at the 2-position.[15][16]

-

Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the formation of new carbon-carbon bonds, making this compound a versatile precursor for the synthesis of more complex molecules.[17]

Stability

This compound should be stored in a cool, dark place to prevent degradation. Aromatic iodo compounds can be sensitive to light and may undergo photodegradation.[18] The C-I bond can be cleaved by UV light, leading to the formation of radical species and subsequent decomposition products. It is also advisable to store it under an inert atmosphere to prevent potential oxidation, especially over long periods.

Experimental Protocols

Protocol 1: Determination of Melting Point

Objective: To determine the melting point of this compound.

Methodology:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Acquisition of ¹H NMR Spectrum

Objective: To obtain a high-resolution proton NMR spectrum of this compound.

Methodology:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While some experimental data, particularly regarding solubility and crystal structure, remain to be fully elucidated in the public domain, the available information on its thermal, spectroscopic, and reactive properties provides a solid foundation for its use in research and development. As a versatile synthetic intermediate, a thorough understanding of these fundamental characteristics is paramount for its effective application in the design and synthesis of novel chemical entities.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound | C9H6IN | CID 81044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Iodoquinoline | C9H6IN | CID 12691321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Structure and Reactivity of N‐Heterocyclic Alkynyl Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. benchchem.com [benchchem.com]

- 18. The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants [mdpi.com]

An In-Depth Technical Guide to 2-Iodoquinoline for Researchers and Drug Development Professionals

Introduction

2-Iodoquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Its structure, featuring a benzene ring fused to a pyridine ring with an iodine atom at the 2-position, makes it a valuable and versatile building block in medicinal chemistry and materials science. The quinoline scaffold itself is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[1] The introduction of an iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making this compound a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] This guide provides a comprehensive overview of the core technical aspects of this compound, from its fundamental properties to its applications in research and drug development.

Molecular and Physicochemical Properties

This compound is a solid at room temperature with a high melting and boiling point. Its chemical identity is well-defined by its molecular formula and various registry numbers that ensure its unambiguous identification in research and regulatory contexts.

| Property | Value | Source |

| Molecular Formula | C₉H₆IN | [2][3][4] |

| Molecular Weight | 255.06 g/mol | [2][4] |

| CAS Number | 6560-83-4 | [2][3] |

| Melting Point | >300 °C | |

| Boiling Point | 320.7 °C at 760 mmHg | |

| Physical Form | Solid | |

| InChI Key | FRWYFWZENXDZMU-UHFFFAOYSA-N | [3] |

| SMILES | IC1=CC=C2C=CC=CC2=N1 | [3] |

Synthesis of Quinolines and Their Derivatives

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, which are foundational for producing a wide array of derivatives, including halogenated versions like this compound. Understanding these general pathways provides context for the specific synthesis of iodo-substituted quinolines.

Classic Synthetic Routes for the Quinoline Core:

-

Skraup Synthesis: This method involves the reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[5][6]

-

Doebner-von Miller Reaction: A versatile method that uses anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[7]

-

Combes Quinoline Synthesis: This route involves the acid-catalyzed condensation of anilines with β-diketones.[6][7]

-

Friedländer Annulation: A straightforward and often high-yielding synthesis that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][7]

A modern approach for synthesizing iodo-substituted carboxy-quinolines utilizes a one-pot, three-component reaction. This method involves the reaction of an iodo-aniline, pyruvic acid, and various substituted aldehydes with trifluoroacetic acid as a catalyst.[8] This approach is advantageous due to its rapid reaction times, use of a cost-effective catalyst, and high product yields.[8]

Caption: General workflow for the one-pot synthesis of iodo-quinoline derivatives.

Applications in Research and Drug Development

The quinoline ring is a cornerstone in the development of therapeutic agents due to its broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and antiviral properties.[9][10] Quinoline-based compounds are key candidates in drug discovery programs for various microbicidal agents.[10]

Anticancer and Antiproliferative Activity

Derivatives of quinoline are extensively studied for their potential as anticancer agents.[1][11] They often function by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those regulated by receptor tyrosine kinases (e.g., c-Met, EGF, VEGF receptors).[9] this compound, in particular, has been shown to be a potent inhibitor of amyloid protein uptake and can induce apoptosis (programmed cell death) in cancer cells.[12]

Caption: Mechanism of action for quinoline-based anticancer agents.

Other Therapeutic Areas

Beyond oncology, the quinoline scaffold is central to:

-

Antimalarial Drugs: Chloroquine and quinine are famous examples of quinoline-based antimalarials.[1][10]

-

Neurodegenerative Diseases: Certain derivatives show potential in protecting neurons and may help alleviate symptoms of diseases like Alzheimer's and Parkinson's.[11]

-

Infectious Diseases: Quinolines are effective against various parasites, bacteria, and viruses.[10]

Experimental Protocol: Antiproliferative Activity Assessment (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of this compound on a cancer cell line, such as HeLa or MCF7.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO₂ incubator.

-

Cell Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for assessing the antiproliferative activity of this compound.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling to avoid exposure.[13] It is classified as an irritant and can cause skin, eye, and respiratory irritation.[14]

| Hazard Class | GHS Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Hazard and Precautionary Statements: [14]

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Engineering Controls: Use only under a chemical fume hood.[15] Ensure eyewash stations and safety showers are close to the workstation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tight-sealing safety goggles.[13][15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store at 2-8°C in an inert atmosphere, protected from light.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][16]

Conclusion

This compound is a fundamentally important heterocyclic compound with significant utility in synthetic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with the reactivity of the iodine substituent, make it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated biological activities of quinoline derivatives, particularly in oncology, highlight the potential of this compound as a scaffold for developing novel therapeutics. Proper adherence to safety and handling protocols is essential when working with this compound to ensure the safety of research personnel. Continued exploration of this versatile molecule is poised to yield further innovations in medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 6560-83-4|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. benchchem.com [benchchem.com]

- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosynce.com [biosynce.com]

- 12. This compound | 6560-83-4 | GAA56083 | Biosynth [biosynth.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound | C9H6IN | CID 81044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-Iodoquinoline for the Modern Researcher

Abstract

This comprehensive guide provides a detailed exploration of two robust and beginner-friendly methods for the synthesis of 2-iodoquinoline, a valuable building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental choices, ensuring both scientific integrity and practical success. We will explore the classic Sandmeyer reaction, starting from 2-aminoquinoline, and the versatile Finkelstein reaction, commencing with the more readily available 2-chloroquinoline. Each section includes a thorough mechanistic explanation, a detailed step-by-step protocol, and critical insights for troubleshooting and optimization. The guide is grounded in authoritative references and culminates in a complete reference list with verifiable sources.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for functionalization at various positions, leading to compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3] Specifically, this compound serves as a key intermediate for introducing a variety of functional groups at the 2-position through cross-coupling reactions, making its efficient and reliable synthesis a topic of considerable importance.

This guide will focus on two accessible synthetic routes to this compound, providing the necessary theoretical foundation and practical knowledge for successful implementation in a laboratory setting.

Method 1: The Sandmeyer Reaction - A Classic Route from 2-Aminoquinoline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4] This transformation is particularly useful for introducing substituents that are difficult to install through direct electrophilic aromatic substitution.

Causality and Mechanistic Insight

The reaction proceeds in two key stages: diazotization and nucleophilic substitution.

-

Diazotization: 2-Aminoquinoline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Iodide Substitution: The resulting quinoline-2-diazonium salt is then treated with a solution of potassium iodide. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination proceeds readily due to the excellent nucleophilicity of the iodide ion.[5] The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the nucleophilic attack by iodide to form this compound.

Figure 1: General workflow of the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Synthesis

Materials:

-

2-Aminoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-aminoquinoline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.[6]

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Add a saturated solution of sodium thiosulfate to quench any remaining iodine until the dark color disappears.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

The crude this compound can be purified by either recrystallization or column chromatography.

Table 1: Purification Parameters for this compound

| Purification Method | Recommended Solvents/Eluents | Key Considerations |

| Recrystallization | Ethanol, Isopropanol, or a mixture of Hexane and Ethyl Acetate.[7] | A good recrystallization solvent will dissolve the compound when hot but not when cold.[8] |

| Column Chromatography | Silica gel as the stationary phase. Eluent: Hexane/Ethyl Acetate gradient (e.g., starting from 95:5).[9][10] | The ideal eluent should give the product an Rf value of approximately 0.3-0.4 on a TLC plate for good separation.[9] |

Characterization Data:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 8.5 Hz, 1H), 7.78 (d, J = 8.5 Hz, 1H), 7.72 (dd, J = 8.1, 1.4 Hz, 1H), 7.62 (ddd, J = 8.5, 7.0, 1.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H), 7.40 (ddd, J = 8.1, 7.0, 1.1 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 150.9, 146.5, 139.6, 130.1, 129.5, 127.6, 127.4, 127.3, 108.7.

Method 2: The Finkelstein Reaction - A Halogen Exchange Approach

The Finkelstein reaction is a nucleophilic substitution reaction that allows for the conversion of an alkyl or aryl halide to another.[11] This method is particularly advantageous when the starting halide is more readily accessible or cost-effective than the corresponding amine required for the Sandmeyer reaction. For the synthesis of this compound, 2-chloroquinoline is a common and commercially available starting material.

Causality and Mechanistic Insight

The Finkelstein reaction operates on the principle of Le Châtelier's principle.[12] The reaction involves the treatment of an aryl chloride (or bromide) with an excess of an iodide salt, typically sodium iodide, in a solvent where the iodide salt is soluble, but the resulting chloride (or bromide) salt is not.

For the synthesis of this compound from 2-chloroquinoline, the reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF). Sodium iodide is soluble in these solvents, while the sodium chloride formed as a byproduct is insoluble and precipitates out of the solution. This precipitation drives the equilibrium towards the formation of the desired this compound. For aryl halides, this reaction often requires a catalyst, such as copper(I) iodide, and a ligand to facilitate the substitution.[11]

Figure 2: The Finkelstein reaction for the synthesis of this compound.

Precursor Synthesis: 2-Chloroquinoline

A common precursor for the Finkelstein reaction is 2-chloroquinoline, which can be synthesized from the readily available quinolin-2(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[13]

Procedure for 2-Chloroquinoline Synthesis:

-

In a round-bottom flask, carefully add quinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (e.g., 5-10 eq).

-

Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to yield crude 2-chloroquinoline, which can be purified by column chromatography or recrystallization.

Detailed Experimental Protocol: Finkelstein Synthesis

Materials:

-

2-Chloroquinoline

-

Sodium Iodide (NaI)

-

Copper(I) Iodide (CuI) (catalytic amount)

-

N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand (catalytic amount)

-

Dimethylformamide (DMF) or Acetone (anhydrous)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroquinoline (1.0 eq), sodium iodide (2.0-3.0 eq), copper(I) iodide (0.1 eq), and a ligand such as N,N'-dimethylethylenediamine (0.2 eq).

-

Add anhydrous DMF or acetone as the solvent.

-

-

Reaction:

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-140 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Characterization

The purification and characterization of this compound synthesized via the Finkelstein reaction are the same as described for the Sandmeyer method.

Table 2: Comparative Overview of Synthesis Methods

| Feature | Sandmeyer Reaction | Finkelstein Reaction |

| Starting Material | 2-Aminoquinoline | 2-Chloroquinoline |

| Key Reagents | NaNO₂, HCl, KI | NaI, CuI (cat.), Ligand |

| Reaction Conditions | Low temperature (0-5 °C) for diazotization | Elevated temperatures (reflux) |

| Advantages | Well-established, often high-yielding | Utilizes a more stable and often cheaper starting material |

| Disadvantages | Diazonium salts can be unstable and potentially explosive | Requires a catalyst and ligand for aryl halides, longer reaction times |

Safety Considerations

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments. All reactions should be conducted in a well-ventilated fume hood.

-

Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after its preparation.

-

Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Iodine and Iodine Compounds: Avoid inhalation of iodine vapors and skin contact.[14] In case of a spill, it can be neutralized with a sodium thiosulfate solution.

Conclusion

This guide has provided two detailed and reliable protocols for the synthesis of this compound, tailored for researchers at various levels of expertise. The Sandmeyer reaction offers a classic and effective route from 2-aminoquinoline, while the Finkelstein reaction presents a practical alternative using the more accessible 2-chloroquinoline. By understanding the underlying mechanisms and adhering to the detailed experimental procedures and safety precautions outlined, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and materials science endeavors. The provided purification and characterization data will further aid in obtaining and verifying the purity of the final product.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

introduction to quinoline chemistry

An In-Depth Technical Guide to the Core Chemistry of Quinoline for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline, a heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and materials science. Comprising a benzene ring fused to a pyridine ring, its unique electronic and structural properties have rendered it a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of quinoline's core chemistry, from its fundamental properties and classical synthesis routes to its distinct reactivity and profound impact on the development of therapeutic agents. We will delve into the mechanistic underpinnings of key synthetic transformations and reaction pathways, offering field-proven insights for professionals engaged in chemical research and pharmaceutical development.

The Quinoline Nucleus: Structure and Intrinsic Properties

Quinoline (C₉H₇N) is a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring at the 2 and 3 positions.[1] First isolated from coal tar in 1834, this structure's inherent properties are pivotal to its broad utility.[2]

1.1. Physicochemical Characteristics Quinoline is a colorless, hygroscopic liquid with a pungent odor.[3][4] As samples age, particularly with light exposure, they tend to turn yellow and then brown.[4] It is only slightly soluble in cold water but dissolves readily in most organic solvents.[3][5] The nitrogen atom's lone pair of electrons confers weak basicity upon the molecule; its conjugate acid has a pKa of approximately 4.9, making it a weaker base than its single-ring counterpart, pyridine.[3]

Table 1: Core Physicochemical Properties of Quinoline

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N | [3] |

| Molar Mass | 129.16 g/mol | [6] |

| Appearance | Colorless to pale yellow oily liquid | [3][6] |

| Boiling Point | ~237-238 °C | [3][6] |

| Melting Point | -15 °C | [7] |

| Basicity (pKa of conjugate acid) | ~4.9 | [3] |

1.2. The Electronic Landscape The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a unique electronic environment. The nitrogen atom acts as an electron-withdrawing group, significantly influencing the molecule's reactivity. This electronic dichotomy is the primary driver for the regioselectivity observed in its chemical transformations, which will be explored in Section 3.

Caption: The quinoline scaffold with standard IUPAC numbering.

Constructing the Core: Foundational Syntheses of Quinoline

The creation of the quinoline ring system is a classic topic in organic chemistry, with several named reactions providing versatile entry points to this scaffold. The choice of synthesis is dictated by the desired substitution pattern and the availability of starting materials.

2.1. Skraup Synthesis The Skraup synthesis, first reported in 1880, is a cornerstone method for producing quinolines.[2] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[8][9]

-

Causality and Mechanism: The harsh, exothermic nature of the reaction necessitates a deep understanding of the process. The sulfuric acid serves two purposes: it acts as a catalyst and as a dehydrating agent to convert glycerol into the key intermediate, acrolein.[8] The aniline then undergoes a Michael-type conjugate addition to acrolein.[8][10] This is followed by an acid-catalyzed electrophilic cyclization onto the aniline ring and subsequent dehydration. The final step is the crucial oxidation of the resulting dihydroquinoline to the aromatic quinoline, for which nitrobenzene is the classic, effective choice.[8] Ferrous sulfate is often added to moderate the otherwise violent reaction.[8]

Caption: Simplified workflow of the Skraup quinoline synthesis.

2.2. Doebner-von Miller Reaction This reaction is a versatile extension of the Skraup synthesis, reacting anilines with α,β-unsaturated aldehydes or ketones.[11][12] This approach offers greater flexibility in synthesizing substituted quinolines.[2]

-

Causality and Mechanism: The reaction is typically catalyzed by a Brønsted or Lewis acid.[13] The mechanism is believed to proceed via the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[2] However, isotopic labeling studies have suggested a more complex fragmentation-recombination mechanism may be operative under certain conditions, where the initial adduct fragments and then recombines to form the final quinoline product.[11][13] This insight is critical for predicting product distributions in complex systems.

2.3. Friedländer Synthesis The Friedländer synthesis is a powerful and direct method for producing substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[14][15]

-

Causality and Mechanism: This reaction can be catalyzed by either acids or bases.[15][16] The choice of catalyst depends on the specific substrates. The mechanism involves an initial aldol-type condensation between the two carbonyl partners, followed by a cyclizing dehydration (intramolecular Schiff base formation) to yield the quinoline ring system.[14] Its primary advantage is the unambiguous placement of substituents, making it a highly reliable method in multi-step syntheses.[17]

References

- 1. Quinoline | Description, Drugs, & Uses | Britannica [britannica.com]

- 2. iipseries.org [iipseries.org]

- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 6. mechotech.in [mechotech.in]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Friedlaender Synthesis [organic-chemistry.org]

A Technical Guide to the Safe Handling of 2-Iodoquinoline for Research and Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 2-iodoquinoline. As a halogenated quinoline, this compound is of significant interest in medicinal chemistry and drug development for its potential biological activities.[1][2][3] Adherence to rigorous safety standards is paramount to mitigate risks for laboratory personnel and ensure environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe use. This compound is an off-white to yellow solid that requires careful handling due to its irritant properties.[4][5]

| Property | Value | Source(s) |

| CAS Number | 6560-83-4 | [4][6][7] |

| Molecular Formula | C9H6IN | [7] |

| Molecular Weight | 255.06 g/mol | [7] |

| Appearance | Off-white to yellow solid | [4][5] |

| Melting Point | >300 °C | [4] |

| Boiling Point | 320.7 °C at 760 mmHg | [4] |

| Storage Temperature | 2–8 °C, under inert gas | [4][5] |

Globally Harmonized System (GHS) Classification

This compound is classified as hazardous under the GHS framework. The "Warning" signal word indicates a moderate level of hazard.[4][6]

| Hazard Statement | Code | Description & Implication for Researchers |

| Causes skin irritation | H315 | Direct contact can cause localized redness, itching, or inflammation. This necessitates the consistent use of appropriate chemical-resistant gloves to prevent contact dermatitis and potential systemic absorption.[4][6] |

| Causes serious eye irritation | H319 | Accidental contact with the eyes can result in significant pain, redness, and potential damage. The use of sealed safety goggles is mandatory to prevent splashes of either the solid powder or solutions.[4][6] |

| May cause respiratory irritation | H335 | Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be performed within a certified chemical fume hood to contain airborne particles.[4][6] |

Exposure Control and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures first, with PPE serving as the crucial final barrier.

References

- 1. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 6560-83-4 [sigmaaldrich.com]

- 5. This compound | 6560-83-4 [amp.chemicalbook.com]

- 6. This compound | C9H6IN | CID 81044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Reactivity of the C-I Bond in Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Functionalization of this core structure is paramount for modulating the biological activity and material properties of its derivatives. Among the various synthetic handles available, the carbon-iodine (C-I) bond stands out for its exceptional reactivity and versatility, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the C-I bond's reactivity in iodoquinolines. We delve into the fundamental principles governing this reactivity, offer mechanistic insights into key transformations, present detailed experimental protocols, and provide data-driven comparisons to empower researchers in designing efficient and robust synthetic strategies.

The Strategic Advantage of the Carbon-Iodine Bond in Quinoline Chemistry

The utility of a leaving group in cross-coupling reactions is inversely correlated with the strength of its bond to the carbon atom. The C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive substrate for crucial bond-forming transformations.[2][3] This enhanced reactivity allows for milder reaction conditions, which translates to broader functional group tolerance, higher yields, and greater synthetic efficiency—critical parameters in the complex multi-step syntheses common in drug development.

A Quantitative Look at Bond Dissociation Energies (BDEs)

The reactivity trend (I > Br > Cl > F) is directly explained by the respective C-X bond dissociation energies. A lower BDE signifies a bond that is more easily cleaved, particularly in the oxidative addition step of catalytic cycles, which is often rate-determining.[2]

| Table 1: Comparative Bond Dissociation Energies of Phenyl Halides | |

| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |

| Phenyl Iodide (Ph-I) | 67.0[2] |

| Phenyl Bromide (Ph-Br) | 84.0[2] |

| Phenyl Chloride (Ph-Cl) | 97.1[2] |

This table quantitatively illustrates the inherent reactivity advantage of aryl iodides.

Influence of Iodine Position on the Quinoline Ring

The electronic nature of the quinoline ring—a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring—influences the reactivity of the C-I bond. An iodine atom at positions within the pyridine ring (e.g., C2, C3, C4) is generally more activated towards nucleophilic attack and oxidative addition than one on the benzene ring (e.g., C5, C6, C7, C8). This is due to the electron-withdrawing nature of the ring nitrogen. However, the high reactivity of the C-I bond often allows for successful coupling regardless of its position, a significant advantage over less reactive C-Br or C-Cl bonds.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Iodoquinoline Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and iodoquinolines are premier substrates for these transformations.[4][5] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Diagram: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. fiveable.me [fiveable.me]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

- 7. nobelprize.org [nobelprize.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Iodoquinoline

Introduction: The Strategic Importance of 2-Arylquinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural product synthesis. Specifically, 2-arylquinolines are of significant interest due to their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a direct and efficient route for the formation of a carbon-carbon bond between the C2 position of the quinoline ring and an aryl group.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki coupling of 2-iodoquinoline. We will delve into the mechanistic underpinnings of this transformation, present a detailed and field-proven experimental protocol, and offer insights into troubleshooting and optimization strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2] The catalytic cycle, as illustrated below, consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the organic halide is crucial in this rate-determining step, with the bond strength order being I > Br > Cl > F.[3] Consequently, this compound is a highly reactive substrate for this transformation.

-

Transmetalation: In this step, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation process.[2]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the desired carbon-carbon bond in the 2-arylquinoline product and regenerates the active palladium(0) catalyst.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a reliable and reproducible method for the synthesis of 2-phenylquinoline from this compound and phenylboronic acid using the widely available and effective catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | 97% | Commercially Available |

| Phenylboronic Acid | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Water | Deionized | Laboratory Supply |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | Laboratory Prepared | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Reaction Setup and Procedure:

-

Reaction Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (255 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon or nitrogen gas. This process should be repeated three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 2.5 mol%).[5] Then, add a degassed mixture of 1,4-dioxane (6 mL) and deionized water (2 mL) via syringe. The use of degassed solvents is crucial to minimize the presence of dissolved oxygen.

-

Reaction Execution: The reaction mixture is heated to 80-90 °C in a preheated oil bath and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification:

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylquinoline.

-

Microwave-Assisted Suzuki Coupling: An Expedited Protocol

Microwave-assisted organic synthesis has gained significant traction for its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles.[6] The following is a representative protocol for the microwave-assisted Suzuki coupling of a haloquinoline.

Microwave Protocol Parameters:

| Parameter | Value |

| Reactants | |

| 2-Chloro-6-nitroquinoline | 1.0 equiv |

| 6-Methyl-3-pyridinylboronic acid | 1.5 equiv |

| Catalyst | |

| PdCl₂(PPh₃)₂ | 10 mol% |

| Base | |

| Na₂CO₃ (2M aqueous solution) | 2.0 equiv |

| Solvent | |

| Acetonitrile/Water | 4:1 |

| Microwave Conditions | |

| Temperature | 140 °C |

| Time | 15 min |

| Power | 200 W (initial) |

This protocol demonstrates the significant reduction in reaction time achievable with microwave irradiation. For this compound, the reaction conditions, particularly the temperature and time, may be further optimized for even greater efficiency due to its higher reactivity compared to the chloro-analogue.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxidation. 2. Insufficiently inert atmosphere. 3. Impure reagents or solvents. 4. Ineffective base. | 1. Use fresh, high-quality catalyst.[4] 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas. 3. Use anhydrous solvents and pure reagents. 4. Screen alternative bases such as K₃PO₄ or Cs₂CO₃. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High reaction temperature. | 1. Rigorously exclude oxygen from the reaction. 2. Lower the reaction temperature. |

| Protodeboronation | 1. Presence of excess water or protic solvents. 2. Prolonged reaction time at elevated temperatures. | 1. Use anhydrous solvents and a carefully controlled amount of water. 2. Monitor the reaction closely and stop it upon completion. Consider using a boronic ester for increased stability. |

| Difficulty in Product Isolation | 1. Emulsion formation during work-up. 2. Co-elution with byproducts during chromatography. | 1. Add more brine or a different organic solvent to break the emulsion. 2. Optimize the solvent system for column chromatography. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of 2-arylquinolines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The provided protocols, for both conventional heating and microwave-assisted synthesis, offer a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascensus [ascensusspecialties.com]

- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsrp.org [ijsrp.org]

- 6. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Iodoquinoline in Synthesis

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its rigid, planar structure and nitrogen atom's hydrogen-bonding capability make it a frequent pharmacophore in drug discovery. The strategic functionalization of this core is paramount for developing novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4][5]

This guide focuses on this compound as a key building block. The carbon-iodine bond at the 2-position is significantly weaker than its chloro- or bromo- counterparts, making it highly reactive towards oxidative addition to a Pd(0) catalyst. This inherent reactivity allows for coupling reactions to proceed under milder conditions, often with lower catalyst loadings, providing a reliable entry point for molecular elaboration. Herein, we provide a detailed exploration of the mechanistic principles, field-proven protocols, and critical insights for successfully employing this compound in a suite of essential palladium-catalyzed transformations.

Part 1: The Engine of Cross-Coupling: The Palladium Catalytic Cycle

At the heart of these transformations lies a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is fundamental to rationalizing reaction conditions and troubleshooting experiments.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the this compound. The C-I bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) complex. This is often the rate-determining step in the cycle.[8][9]

-

Transmetalation / Carbopalladation / Amine Coordination : The subsequent step defines the specific type of cross-coupling reaction.

-

In Suzuki and Stille couplings, a second organometallic reagent (organoboron or organotin) undergoes transmetalation, transferring its organic group to the palladium center.[10][11]

-

In the Heck reaction, an alkene coordinates to the palladium complex, followed by migratory insertion (carbopalladation).[12][13]

-

In Sonogashira coupling, a copper acetylide, formed in situ, undergoes transmetalation.[14][15]

-

In Buchwald-Hartwig amination , an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[16][17]

-

-

Reductive Elimination : This final, irreversible step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. nobelprize.org [nobelprize.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. gold-chemistry.org [gold-chemistry.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. research.rug.nl [research.rug.nl]